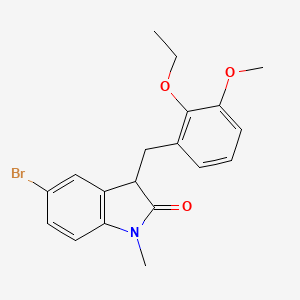![molecular formula C20H20N2O2 B11356740 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B11356740.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone is a complex organic compound that features a benzoxazole ring fused to a piperidine ring, with a phenylethanone moiety attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.
Final Assembly: The phenylethanone moiety is introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or piperidine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its structural properties are explored for use in organic electronics and photonics.
作用機序
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzoxazole ring can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
The unique combination of the benzoxazole and piperidine rings with a phenylethanone moiety gives This compound distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research areas.
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-15-6-2-1-3-7-15)22-12-10-16(11-13-22)20-21-17-8-4-5-9-18(17)24-20/h1-9,16H,10-14H2 |
InChIキー |
YDHXPAGHLLTBAD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11356663.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11356674.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B11356679.png)
![2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356683.png)
![5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide](/img/structure/B11356684.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11356685.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11356697.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylpropanamide](/img/structure/B11356707.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11356713.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11356715.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide](/img/structure/B11356716.png)
![5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11356718.png)

